Cyclododecanepropanal, 1-nitro-2-oxo-
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Overview
Description
Preparation Methods
The preparation of Cyclododecanepropanal, 1-nitro-2-oxo- involves several synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the formation of oximes and hydrazones, where aldehydes and ketones react with hydroxylamine or hydrazine .
Chemical Reactions Analysis
Cyclododecanepropanal, 1-nitro-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, hydrazine, and palladium catalysts . Major products formed from these reactions include oximes, hydrazones, and other derivatives .
Scientific Research Applications
Cyclododecanepropanal, 1-nitro-2-oxo- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis . In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic effects and drug development. In industry, it is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Cyclododecanepropanal, 1-nitro-2-oxo- involves its interaction with molecular targets and pathways. For example, nitric oxide, a related compound, acts as a potent vasodilator by increasing the amount of cyclic GMP (cGMP) in the cytosol, thus decreasing the amount of cytosolic calcium ions available to sustain smooth muscle contraction . Similar mechanisms may be involved in the action of Cyclododecanepropanal, 1-nitro-2-oxo-.
Comparison with Similar Compounds
Cyclododecanepropanal, 1-nitro-2-oxo- can be compared with other similar compounds, such as 1,2-Epoxycyclododecane and various xanthine oxidase inhibitors . These compounds share similar structural features and chemical properties but differ in their specific applications and biological activities. The uniqueness of Cyclododecanepropanal, 1-nitro-2-oxo- lies in its specific molecular structure and potential for diverse scientific research applications.
Properties
CAS No. |
84246-76-4 |
---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.36 g/mol |
IUPAC Name |
3-(1-nitro-2-oxocyclododecyl)propanal |
InChI |
InChI=1S/C15H25NO4/c17-13-9-12-15(16(19)20)11-8-6-4-2-1-3-5-7-10-14(15)18/h13H,1-12H2 |
InChI Key |
GMAUXGUTXNDPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C(=O)CCCC1)(CCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
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